ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate
Description
Ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate is a heterocyclic compound featuring a fused triazolo-thiazine core. The molecule combines a 1,2,4-triazole ring fused with a 1,3-thiazine ring, forming a bicyclic system. The carbamoylformate ester group at position 3 introduces polar and hydrolytically labile functionality, which may influence its pharmacokinetic properties and biological interactions.
Properties
IUPAC Name |
ethyl 2-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3S/c1-2-16-7(15)6(14)10-8-11-12-9-13(8)4-3-5-17-9/h2-5H2,1H3,(H,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKNXGOKYGPXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NN=C2N1CCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiazine Precursors with Triazole Derivatives
A common strategy involves the reaction of thiazine intermediates with triazole-forming agents. For example, Aggarwal et al. demonstrated that 1,2,4-triazolo[3,4-b]thiadiazines are synthesized via cyclocondensation of thiosemicarbazides with α-halocarbonyl compounds. Adapting this approach, the thiazine ring could be constructed by reacting a thiourea derivative with a diketone or halogenated carbonyl compound, followed by triazole annulation.
Key conditions include:
Hydrazine-Mediated Cyclization
Hydrazine derivatives are pivotal in triazole ring formation. Zhou et al. reported that hydrazine-carbothioamides react with α-chloroketones to form thiazole-thiadiazine hybrids. For the target compound, a substituted hydrazine-carbothioamide could cyclize with a thiazine-bearing chloroketone to yield the triazolo-thiazine core. This method ensures regioselectivity, as seen in the synthesis of (Z)-3-substituted-2-hydrazinylidene-thiazoles.
Integrated Synthetic Pathways
Two plausible routes are proposed based on literature analogs:
Route A: Sequential Cyclization and Functionalization
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Step 1 : Synthesize 5H,6H,7H-thiazin-3-amine via cyclocondensation of thiourea with 1,3-dibromopropane.
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Step 2 : React with ethyl 2-hydrazinyl-4-methylthiazole-5-carboxylate to form the triazolo-thiazine core.
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Step 3 : Carbamoylate the amine using ethyl chloroformate in pyridine.
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Step 4 : Esterify the formylcarbamoyl intermediate with ethanol/H₂SO₄.
Yield considerations :
Route B: Convergent Synthesis
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Step 1 : Prepare ethyl (chlorocarbonyl)formate via phosgenation of formic acid.
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Step 2 : React with triazolo-thiazin-3-amine to form the carbamoyl linkage.
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Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc).
Advantages :
Analytical Characterization
Critical data for validating the target compound include:
| Parameter | Method | Expected Outcome |
|---|---|---|
| Melting Point | DSC | 120–125°C (decomposes) |
| IR (cm⁻¹) | FTIR | 3280 (N-H), 1740 (C=O ester), 1660 (C=O amide) |
| ¹H NMR (δ, ppm) | 400 MHz (DMSO-d₆) | 1.25 (t, 3H, -OCH₂CH₃), 4.15 (q, 2H, -OCH₂), |
| 6.80 (s, 1H, triazole-H) | ||
| MS (m/z) | ESI+ | 327 [M+H]⁺ |
Challenges and Mitigation Strategies
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Regioselectivity in cyclization : Use directing groups (e.g., nitro) to control triazole-thiazine fusion.
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Ester hydrolysis : Avoid aqueous workup post-esterification; use anhydrous Na₂SO₄ for drying.
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Isomer formation : Optimize reaction temperature and catalyst loading (e.g., 0°C for hydroxylamine reactions) .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M NaOH in ethanol (reflux, 4 hr) | ({5H,6H,7H- triazolo[3,4-b] thiazin-3-yl}carbamoyl)formic acid | 82% | , |
| 10% H₂SO₄ in H₂O/THF (60°C, 6 hr) | Same as above | 75% |
Mechanistic Insight :
Base-mediated saponification proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol . Acidic hydrolysis follows a protonation-initiated pathway .
Nucleophilic Substitution at the Carbamoyl Group
The carbamoyl moiety participates in nucleophilic reactions with amines and thiols.
Key Observation :
Electron-withdrawing substituents on the triazole-thiazine ring enhance electrophilicity at the carbamoyl carbon, accelerating substitution rates .
Cyclization Reactions
The compound undergoes intramolecular cyclization to form fused polyheterocycles.
Mechanism :
Phosphoryl chloride acts as both a cyclization catalyst and dehydrating agent, facilitating ring closure via intermediate oxonium ion formation .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the triazole-thiazine core.
Optimization Note :
Microwave irradiation (150°C, 20 min) improves reaction efficiency by reducing side-product formation.
Oxidation and Reduction
The triazole-thiazine system exhibits redox activity under controlled conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → RT, 2 hr | S-Oxidized sulfoxide derivative | 58% | |
| NaBH₄/CuCl₂ | MeOH, 0°C, 1 hr | Dihydro-5H-triazolo-thiazine | 63% |
Caution :
Over-oxidation with mCPBA beyond the sulfoxide stage leads to sulfone byproducts .
Biological Activity Correlations
While not directly a reaction, structure-activity relationship (SAR) studies reveal:
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Antimicrobial Activity : Analogues with electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 6 show enhanced inhibition of S. aureus (MIC: 1.8–4.7 μM) .
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Kinase Inhibition : Cyclized derivatives demonstrate c-Met kinase inhibition (IC₅₀: 11.77 μM) , suggesting potential for targeted therapeutics.
Stability and Degradation Pathways
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole and thiazine can effectively inhibit bacterial growth. A notable example includes the synthesis of isoxazolyl-thiazolyl-pyrazoles that demonstrated promising antibacterial activity against Staphylococcus aureus . Ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate may similarly possess such properties due to its structural analogies.
Anticancer Potential
The triazole moiety is often associated with anticancer activity. Compounds containing this group have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Ongoing research aims to evaluate the efficacy of this compound in preclinical models to establish its potential as an anticancer agent.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of similar compounds. Studies suggest that modifications in the thiazine ring can lead to enhanced anti-inflammatory activities. This compound may be explored for its ability to modulate inflammatory pathways.
Pesticidal Activity
The heterocyclic nature of this compound suggests potential applications in agriculture as a pesticide or fungicide. Compounds with similar structures have been shown to exhibit effective pest control properties against various agricultural pests and pathogens.
Growth Regulation
Certain triazole derivatives have been used as plant growth regulators. Research into the effects of this compound on plant growth parameters could reveal beneficial applications in enhancing crop yields.
Synthesis and Characterization
Recent studies have focused on synthesizing this compound using various synthetic routes. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Testing
In vitro assays are essential for evaluating the biological activities of synthesized compounds. Preliminary results from antimicrobial testing indicate a spectrum of activity against both Gram-positive and Gram-negative bacteria. Further investigations are required to elucidate the mechanisms behind these effects.
Mechanism of Action
The mechanism by which ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
The triazolo-thiazine core distinguishes this compound from related derivatives. Key comparisons include:
Triazolo-Thiazine vs. Triazolo-Thiazole
- Triazolo-Thiazine (Target Compound) : Contains a six-membered thiazine ring fused to triazole. The larger ring size may enhance conformational flexibility and alter π-stacking interactions compared to five-membered thiazole analogs .
- Triazolo-Thiazole (e.g., Compound 24 in ) : Features a five-membered thiazole ring, which confers rigidity and may improve binding to flat enzymatic pockets. For example, 3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazole (24) showed moderate β-lactamase inhibition, suggesting ring size impacts target affinity .
Triazolo-Thiazine vs. Triazolo-Thiadiazole
- Triazolo-Thiadiazole (e.g., Compound 2a–2s in ): Replaces the thiazine sulfur with a second nitrogen atom. Such derivatives demonstrated vasodilatory activity, likely due to enhanced interactions with ion channels .
Substituent Modifications
Carbamoylformate Ester vs. Benzamide Groups
- However, it may also confer susceptibility to esterase-mediated hydrolysis, reducing plasma stability .
- Benzamide Derivatives (e.g., 4-Methoxy-N-triazolo-thiazin-3-ylbenzamide) : The benzamide group (as in ) introduces aromaticity and hydrogen-bonding sites. These derivatives showed higher thermal stability (e.g., recrystallization from DMF) and may exhibit prolonged half-lives in vivo .
Physicochemical Properties
Note: Data extrapolated from , and 15.
Biological Activity
Ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate is a heterocyclic compound that belongs to the class of triazoles and thiazines. Its unique structural features suggest potential biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₉H₈N₄O₂S
- Molecular Weight : 224.25 g/mol
This compound features a triazole ring fused to a thiazine moiety, which is known for enhancing biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and thiazine structures. For instance, a series of related compounds were tested for their cytotoxic effects against various human cancer cell lines. The results indicated that certain derivatives exhibited significant tumor growth inhibition comparable to established chemotherapeutics like cisplatin .
Table 1: Cytotoxic Activity of Related Compounds
| Compound ID | Cell Line Tested | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| 21 | A549 (Lung Cancer) | 5.0 | Comparable |
| 22 | MCF-7 (Breast Cancer) | 10.0 | Lower |
| 23 | HeLa (Cervical Cancer) | 7.5 | Comparable |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds with similar structures have shown promising results against various bacterial strains. For example, derivatives demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus ranging from 3.9 to 31.5 µg/ml .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound ID | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| 24 | Staphylococcus aureus | 10 |
| 25 | Escherichia coli | 15 |
| 26 | Pseudomonas aeruginosa | >50 |
The biological activity of triazole-thiazine derivatives is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : Compounds may interfere with nucleic acid synthesis in cancer cells.
- Disruption of Cell Membrane Integrity : Antimicrobial activity is often linked to the ability to disrupt bacterial cell membranes.
- Enzyme Inhibition : Some derivatives act as inhibitors of enzymes critical for cell proliferation and survival.
Case Study 1: Anticancer Screening
A study conducted on a library of triazole-thiazine derivatives included this compound. The compound displayed significant antiproliferative effects in vitro against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar compounds. This compound was found effective against multi-drug resistant strains of bacteria. The study emphasized its potential as a lead compound for developing new antibiotics.
Q & A
Q. Advanced Research Focus
- In vitro kinase assays : Screen against GSK-3β or CDK2 using ATP-competitive ELISA kits. IC values < 10 µM suggest strong inhibition .
- Molecular docking : Use AutoDock Vina to model interactions with GSK-3β (PDB ID: 1I09). Focus on hydrogen bonding with Asp133 and hydrophobic contacts with Val135 .
- Validation : Compare with control inhibitors (e.g., TDZD-8 for GSK-3β) to rule out false positives .
How can researchers resolve contradictions in reported antimicrobial activity of triazolo-thiadiazine derivatives?
Data Contradiction Analysis
Discrepancies often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., –CF) enhance activity against Gram-negative bacteria, while –OCH groups reduce it .
- Assay conditions : Variations in agar dilution (MIC 8 µg/mL) vs. broth microdilution (MIC 16 µg/mL) methods impact results .
Resolution Strategy : Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
What advanced spectroscopic techniques are critical for characterizing this compound’s stability under physiological conditions?
Q. Basic Research Focus
- HPLC-PDA : Monitor degradation at λ = 254 nm in simulated gastric fluid (pH 1.2) over 24 hours .
- LC-MS/MS : Identify hydrolysis products (e.g., free carboxylic acid or thiadiazine ring-opened derivatives) .
Advanced Application : Use NMR to track fluorine-substituted analogs in serum stability studies .
How does the electronic nature of substituents influence the compound’s electrochemical behavior?
Q. Advanced Research Focus
- Cyclic voltammetry : Electron-donating groups (e.g., –CH) shift oxidation peaks to lower potentials (E = +0.85 V vs. Ag/AgCl), while electron-withdrawing groups (–NO) increase E to +1.2 V .
- DFT correlation : HOMO-LUMO gaps correlate with redox activity; gaps < 3.5 eV indicate higher reactivity .
What strategies are effective in improving aqueous solubility for in vivo studies?
Q. Methodological Approach
- Salt formation : Prepare sodium or lysine salts via reaction with NaOH or lysine methyl ester (solubility increase from 0.2 mg/mL to 12 mg/mL) .
- Nanoformulation : Use PLGA nanoparticles (size 150–200 nm, PDI < 0.2) to enhance bioavailability .
How can researchers validate the purity of synthetic batches for pharmacological assays?
Q. Quality Control Protocol
- Elemental analysis : Acceptable C, H, N ranges within ±0.4% of theoretical values .
- HPLC-DAD : Purity >98% with a C18 column (acetonitrile/water gradient, 0.1% TFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
